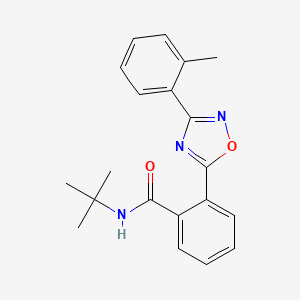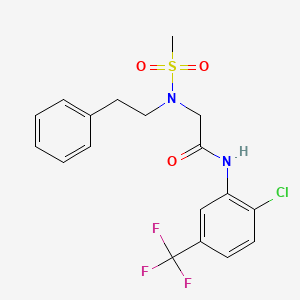
N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(N-phenethylmethylsulfonamido)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(N-phenethylmethylsulfonamido)acetamide, also known as CTAP, is a chemical compound that has been widely used in scientific research for its pharmacological properties.
Mécanisme D'action
N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(N-phenethylmethylsulfonamido)acetamide acts as a competitive antagonist at the mu opioid receptor, blocking the binding of opioids such as morphine and heroin. This compound has also been shown to have inverse agonist properties, meaning that it can reduce the basal activity of the mu opioid receptor. This may be important in the treatment of opioid addiction, as chronic opioid use can lead to increased receptor activity and tolerance.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its effects on opioid receptors, this compound has been shown to inhibit the release of dopamine in the brain, which may be important in the treatment of drug addiction. This compound has also been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory conditions.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(N-phenethylmethylsulfonamido)acetamide in lab experiments is its selectivity for the mu opioid receptor. This allows researchers to study the effects of opioids on this receptor specifically, without interference from other opioid receptors. However, this compound has some limitations, including its relatively short half-life and the fact that it can only be used in vitro.
Orientations Futures
There are a number of future directions for research on N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(N-phenethylmethylsulfonamido)acetamide. One area of interest is the development of more potent and selective mu opioid receptor antagonists. Another area of interest is the use of this compound in the treatment of opioid addiction and other conditions. Finally, there is potential for the development of this compound derivatives with improved pharmacological properties.
Méthodes De Synthèse
N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(N-phenethylmethylsulfonamido)acetamide can be synthesized using a multistep process. The first step involves the reaction of 2-chloro-5-trifluoromethylphenol with thionyl chloride to produce 2-chloro-5-trifluoromethylphenyl chloride. This intermediate is then reacted with N-phenethylmethylamine to give N-phenethylmethyl-2-chloro-5-trifluoromethylphenylcarbamate. The final step involves the reaction of this intermediate with sodium sulfite to produce this compound.
Applications De Recherche Scientifique
N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(N-phenethylmethylsulfonamido)acetamide has been used in a variety of scientific research applications, including studies on opioid receptors, pain management, and drug addiction. This compound is a selective antagonist of the mu opioid receptor, which is involved in the modulation of pain and reward. This compound has been shown to block the effects of opioids, including morphine and heroin, and can be used as a research tool to study the mechanisms of opioid addiction.
Propriétés
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[methylsulfonyl(2-phenylethyl)amino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClF3N2O3S/c1-28(26,27)24(10-9-13-5-3-2-4-6-13)12-17(25)23-16-11-14(18(20,21)22)7-8-15(16)19/h2-8,11H,9-10,12H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKYYSPYREURVHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CCC1=CC=CC=C1)CC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClF3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-bromophenylsulfonamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propanamide](/img/structure/B7691145.png)
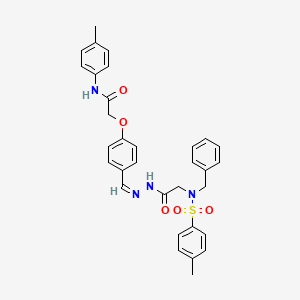

![3-chloro-N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7691172.png)
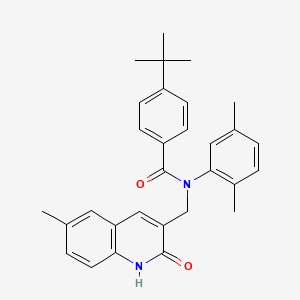
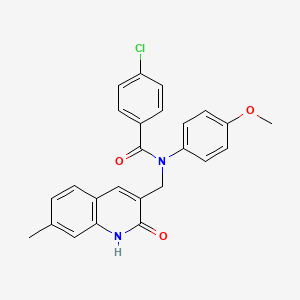



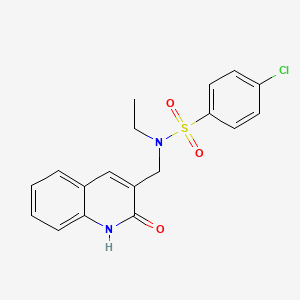
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(N-cyclohexylbenzenesulfonamido)acetamide](/img/structure/B7691223.png)
